![molecular formula C20H19N5O2S2 B2566605 N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-43-6](/img/structure/B2566605.png)
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can involve various chemical reactions and processes. The synthesis of a compound can often be found in the scientific literature, particularly in the field of organic chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can involve studying the reagents, conditions, and mechanisms of the reactions. Techniques such as spectroscopy and chromatography are often used for this purpose .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .Scientific Research Applications
Synthesis and Antimicrobial Screening
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. A study detailed the synthesis of derivatives with 1,2,4-triazole rings, showing significant in vitro antibacterial, antifungal, and anti-tuberculosis activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mahyavanshi, Parmar, & Mahato, 2011).
Antitumor Activity
Another research focus is on antitumor applications. For instance, derivatives have been synthesized to evaluate their antitumor activity, with some showing effectiveness superior to known drugs like doxorubicin. This suggests a promising avenue for cancer therapy research, underscoring the potential of such compounds in oncology (Alqasoumi et al., 2009).
Modification for PI3K Inhibitors
Modifications of related compounds have led to significant anticancer effects with reduced toxicity, indicating their utility as potent PI3K inhibitors. Such studies are pivotal for developing safer and more effective anticancer therapies (Wang et al., 2015).
Glutaminase Inhibition for Cancer Therapy
Compounds in this category have also been explored for their role in inhibiting glutaminase, a critical enzyme in cancer metabolism. By synthesizing and evaluating analogs of known inhibitors, researchers have identified candidates with potential for cancer treatment due to their ability to attenuate tumor growth in both in vitro and in vivo models (Shukla et al., 2012).
Insecticidal Properties
The synthesis of novel heterocycles incorporating thiadiazole moieties has been assessed for insecticidal activity against pests like the cotton leafworm. This research opens up possibilities for developing new, more effective insecticides, contributing to agricultural pest management (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-2-27-16-9-7-15(8-10-16)21-18(26)14-29-20-23-22-19(17-6-5-13-28-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCCOODSBJZZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

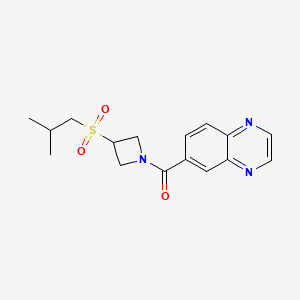
![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)
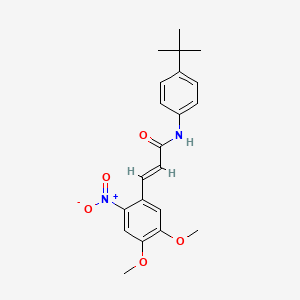
![N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2566529.png)
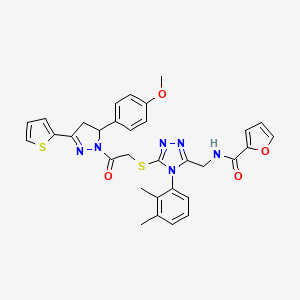
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)
![Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566535.png)


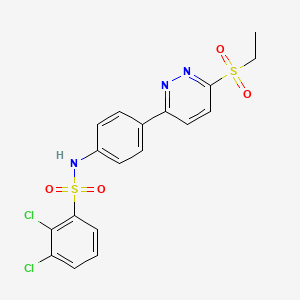

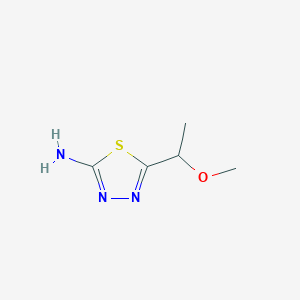
![3-Methyl-5-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2566544.png)